molecular formula C18H16N4O3 B7697413 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline

Cat. No.: B7697413
M. Wt: 336.3 g/mol
InChI Key: HRWUVZAFQCYCQX-UHFFFAOYSA-N
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Description

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and an aniline moiety

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-prop-2-enylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-3-9-19-15-8-7-14(11-16(15)22(23)24)18-20-17(21-25-18)13-6-4-5-12(2)10-13/h3-8,10-11,19H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWUVZAFQCYCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC=C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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